molecular formula C14H18O3 B14412534 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate CAS No. 86358-84-1

2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate

Cat. No.: B14412534
CAS No.: 86358-84-1
M. Wt: 234.29 g/mol
InChI Key: MBQHOVSIXGPENT-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C14H18O3. It is characterized by the presence of a phenyl group substituted with a 2-oxopropyl group and a 2,2-dimethylpropanoate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate typically involves the esterification of 2-(2-oxopropyl)phenol with 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzylic ketones or carboxylic acids.

    Reduction: Benzylic alcohols.

    Substitution: Halogenated benzylic compounds.

Scientific Research Applications

2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The phenyl ring provides aromatic stabilization, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxopropyl)phenyl 2,2-dimethylpropanoate is unique due to its combination of a phenyl ring, a ketone group, and an ester group. This combination allows for diverse reactivity and applications in various fields of research and industry.

Properties

CAS No.

86358-84-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[2-(2-oxopropyl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C14H18O3/c1-10(15)9-11-7-5-6-8-12(11)17-13(16)14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

MBQHOVSIXGPENT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC(=O)C(C)(C)C

Origin of Product

United States

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